2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
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Overview
Description
2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boronic acid pinacol ester and a fluorinated aromatic ring. These features contribute to its versatility and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the reaction of a fluorinated aromatic compound with a boronic acid pinacol ester under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the boronic acid ester group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as potassium carbonate for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura reactions, for example, the product is often a biaryl compound, which is valuable in pharmaceuticals and materials science .
Scientific Research Applications
2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and medicinal chemistry . The fluorinated aromatic ring enhances the compound’s stability and reactivity, contributing to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 2-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid apart from similar compounds is its specific combination of a fluorinated aromatic ring and a boronic acid ester group.
Properties
IUPAC Name |
2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-10(16)6-5-9(11)7-12(17)18/h5-6,8H,7H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDOBDDSPUBSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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